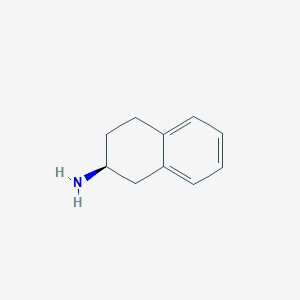

(S)-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGFVWKNXLRFIF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21880-87-5 | |

| Record name | (S)-1,2,3,4-Tetrahydro-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1,2,3,4-Tetrahydronaphthalen-2-amine: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the chemical properties of (S)-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral building block with significant applications in medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold for designing ligands that target various biological receptors.[1][2] This document will delve into its synthesis, stereochemistry, reactivity, and analytical characterization, offering crucial insights for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

(S)-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-2-aminotetralin, is a derivative of tetralin, featuring an amine group at the second position of the saturated ring.[1][3] This seemingly simple structure holds the key to its utility in neuropharmacology, where its rigid conformation mimics endogenous monoamines, allowing for selective interactions with central nervous system targets.[1][2]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃N[3][4] |

| Molecular Weight | 147.22 g/mol [3][5] |

| IUPAC Name | (2S)-1,2,3,4-tetrahydronaphthalen-2-amine[6] |

| Appearance | Data not available in search results |

| Boiling Point | 250 °C |

| Density | 1.010 g/mL at 25 °C |

| pKa | Data not available in search results |

| XLogP3 | 2.1[3] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-1,2,3,4-tetrahydronaphthalen-2-amine is a critical aspect of its application, as the stereochemistry at the C2 position is paramount for its pharmacological activity.[2] Several synthetic strategies have been developed to achieve high enantiomeric purity.

Enantioselective Synthesis via Reductive Amination

A prevalent method for synthesizing chiral β-aminotetralins involves the enantioselective reductive amination of β-tetralones. This can be achieved using chiral phosphoric acid catalysis, offering a robust route to the desired (S)-enantiomer.[7] Another approach utilizes chiral auxiliaries, such as (R)-1-phenylethylamine, followed by deprotection to yield the enantiopure amine.[1]

Figure 1. Synthetic strategies for (S)-1,2,3,4-tetrahydronaphthalen-2-amine.

Experimental Protocol: Enzymatic Resolution of Racemic Amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic resolution, for example, using a transaminase, can provide access to the desired enantiomer with high enantiomeric excess.

-

Reaction Setup: A mixture of the racemic amine and a suitable acyl donor is prepared in an appropriate buffer.

-

Enzyme Addition: A specific lipase or transaminase is added to the mixture.

-

Selective Acylation: The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted.

-

Separation: The acylated amine and the unreacted amine are separated using standard chromatographic techniques or extraction.

-

Deprotection (if necessary): If the undesired enantiomer is the one that is modified, a deprotection step can be employed to recover the starting material.

Chemical Reactivity and Derivative Synthesis

The primary amine group in (S)-1,2,3,4-tetrahydronaphthalen-2-amine is a versatile functional handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

N-Alkylation and N-Acylation

The amine nitrogen can readily undergo nucleophilic attack on alkyl halides or acylating agents to form N-alkylated or N-acylated derivatives. These reactions are fundamental in the synthesis of tetrahydronaphthalene amide inhibitors of enzymes like Mycobacterium tuberculosis ATP synthase.[8]

Reactions of the Aromatic Ring

The benzene ring of the tetrahydronaphthalene scaffold can undergo electrophilic aromatic substitution reactions. For instance, selective bromination at the 5-position has been demonstrated in the synthesis of certain kinase inhibitors.[1]

Oxidation and Reduction

The amine can be oxidized to form naphthoquinones using strong oxidizing agents.[1] Conversely, the aromatic ring can be further reduced under specific conditions.

Figure 2. Reactivity profile of (S)-1,2,3,4-tetrahydronaphthalen-2-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric integrity of (S)-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives.

Table 2: Key Analytical Techniques

| Technique | Purpose |

| HPLC | Purity assessment and enantiomeric excess determination using a chiral column.[1] |

| NMR Spectroscopy | Structural elucidation and confirmation of the tetrahydronaphthalene scaffold.[1] |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition (HRMS).[1] |

| Infrared (IR) Spectroscopy | Identification of the primary amine functional group (N-H stretching). |

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: A chiral stationary phase (e.g., polysaccharide-based) is selected.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol) is used. The composition is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the analyte absorbs is typically employed.

-

Analysis: The retention times of the (S) and (R) enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess (% ee).

Applications in Drug Discovery

The rigid conformation of the tetrahydronaphthalene core makes it an attractive scaffold in medicinal chemistry. It is a key intermediate in the synthesis of ligands for various central nervous system targets, including serotonin and dopamine receptors.[1] For instance, derivatives have been investigated as selective 5-HT₁B receptor antagonists for potential use in treating depression and anxiety.[8] The (S)-enantiomer is often prioritized in drug design for its potential for improved metabolic stability.[1]

References

-

PubMed Central. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. [Link]

-

PubChem. 2-Aminotetralin. [Link]

-

SENOVA PHARMA. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. [Link]

-

Chemspace. (2S)-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]

-

Wikidata. 1,2,3,4-tetrahydronaphthalen-2-amine. [Link]

Sources

- 1. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 2. (S)-1,2,3,4-Tetrahydronaphthalen-2-amine|CAS 21880-87-5 [benchchem.com]

- 3. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-tetrahydronaphthalen-2-amine - Wikidata [wikidata.org]

- 5. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 6. (2S)-1,2,3,4-tetrahydronaphthalen-2-amine - C10H13N | CSSB00009820671 [chem-space.com]

- 7. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 8. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-1,2,3,4-tetrahydronaphthalen-2-amine

Abstract

(S)-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral bicyclic amine, serves as a pivotal structural motif in medicinal chemistry and neuropharmacology. Its rigid conformation provides a valuable scaffold for designing ligands that target central nervous system (CNS) receptors with high selectivity.[1] This guide offers a comprehensive examination of the core physical and chemical properties of this compound, providing researchers with the foundational data and procedural knowledge necessary for its effective handling, characterization, and application in a laboratory setting. The subsequent sections detail the compound's identity, physicochemical parameters, and the empirical methodologies used for their determination, ensuring a blend of theoretical understanding and practical application.

Compound Identification and Structure

(S)-1,2,3,4-tetrahydronaphthalen-2-amine, also commonly referred to as (S)-2-aminotetralin, is a derivative of tetralin.[2] Its structure is characterized by a benzene ring fused to a cyclohexylamine ring, with the amine group located at the second position of the saturated ring. The "(S)" designation denotes the specific stereoisomer at the chiral center (C2).

The structural integrity and stereochemical purity of this compound are paramount for its biological activity, as enantiomers often exhibit different pharmacological profiles.[1]

Caption: Chemical structure of (S)-1,2,3,4-tetrahydronaphthalen-2-amine.

Key Identifiers:

-

IUPAC Name: (2S)-1,2,3,4-tetrahydronaphthalen-2-amine

Core Physicochemical Properties

The physical state and thermodynamic properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The data presented below are synthesized from various commercial and database sources.

| Property | Value | Source(s) |

| Appearance | Liquid or solid | [3] |

| Boiling Point | 246-247 °C | [3][5] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [3] |

| Flash Point | >110 °C | [3][5] |

| Vapor Pressure | 0.021 mmHg at 25 °C | [3][5] |

| pKa (Predicted) | 10.50 ± 0.20 | [3] |

| Solubility | Soluble in DMSO | [4][7] |

Expert Insights on Physical Properties

-

Appearance: The reported state as either a "liquid or solid" suggests that the compound's melting point is near ambient temperature. Minor impurities can significantly depress the freezing point, leading to a liquid state at room temperature.

-

Boiling Point: A high boiling point of ~247 °C is indicative of strong intermolecular forces, primarily hydrogen bonding from the amine group and van der Waals interactions from the bicyclic ring system.

-

Solubility: Solubility in dimethyl sulfoxide (DMSO) is typical for amine-containing organic molecules and facilitates its use in biological assays.[4][7] For stock solution preparation, using a solvent purged with an inert gas like argon or nitrogen is highly recommended to minimize oxidation of the amine moiety.[7]

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of (S)-1,2,3,4-tetrahydronaphthalen-2-amine.

-

Long-Term Storage: The recommended storage condition is at -20°C in a tightly sealed container.[7]

-

Stability: The amine functionality renders the compound susceptible to oxidation upon prolonged exposure to air.[7] While specific light sensitivity studies are not widely available, it is best practice to protect amine-containing compounds from light to prevent degradation.[7] Discoloration of the compound or its solutions may indicate oxidation or contamination, and such samples should be discarded.[7]

-

Handling: Use in a well-ventilated area is advised.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] For short-term use during experiments, the compound should be kept on ice and returned to -20°C storage promptly.[7]

Experimental Determination of Physical Properties

The trustworthiness of physical data relies on robust and validated experimental protocols. This section outlines the standard methodologies for characterizing a compound like (S)-1,2,3,4-tetrahydronaphthalen-2-amine.

Boiling Point Determination

The boiling point is a fundamental property reflecting the volatility of a substance. The Siwoloboff method is a common micro-scale technique suitable for research laboratory settings.

Caption: Workflow for Boiling Point Determination via the Siwoloboff Method.

Causality: This method defines the boiling point as the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure. The stream of bubbles indicates the vapor pressure is overcoming the external pressure. As the system cools, the precise point where the liquid re-enters the capillary signifies the equilibrium between the internal vapor pressure and the external pressure.

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of the compound's structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For the related hydrochloride salt, characteristic aromatic protons are observed around δ 7.15–7.05 ppm, with the amine proton appearing at δ 3.82 ppm.[1] These chemical shifts are influenced by the electronic environment of each nucleus, providing a map of the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition. The hydrochloride salt exhibits a molecular ion peak at m/z 148.1121 [M+H]⁺, which corresponds to the protonated free amine.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions for this amine would include N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) and C-H stretching from both the aromatic and aliphatic portions of the molecule.

Caption: Integrated workflow for the spectroscopic confirmation of the compound.

Conclusion

The data and protocols presented in this guide provide a robust framework for the scientific use of (S)-1,2,3,4-tetrahydronaphthalen-2-amine. A thorough understanding of its physical properties—from its boiling point and solubility to its spectroscopic signature—is essential for ensuring experimental reproducibility and the synthesis of novel derivatives in drug discovery programs. Adherence to the described handling and storage protocols will preserve the compound's integrity, leading to more reliable and trustworthy research outcomes.

References

- (S)-2-Aminotetralin CAS 21880-87-5 - Home Sunshine Pharma.

- (S)

- 2-Aminotetralin (2-AT, Tetralin-2-amine, CAS Number: 2954-50-9) | Cayman Chemical.

- (S)-2-Aminotetralin | 21880-87-5 - ChemicalBook.

- 2-Aminotetralin stability and proper storage conditions - Benchchem.

- 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem.

- 2-Aminotetralin - Wikipedia.

- 2-Aminotetralin | C10H13N | CID 34677 - PubChem.

Sources

- 1. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]

- 2. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 3. (S)-2-Aminotetralin CAS 21880-87-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. caymanchem.com [caymanchem.com]

- 5. (S)-2-Aminotetralin - Safety Data Sheet [chemicalbook.com]

- 6. (S)-2-Aminotetralin | 21880-87-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data of (S)-1,2,3,4-tetrahydronaphthalen-2-amine: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-1,2,3,4-tetrahydronaphthalen-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the characterization of this chiral compound. Beyond a mere presentation of data, this guide delves into the structural rationale behind the spectroscopic signatures and provides field-proven experimental protocols for data acquisition.

Introduction to (S)-1,2,3,4-tetrahydronaphthalen-2-amine

(S)-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral bicyclic primary amine, is a significant building block in medicinal chemistry. Its rigid tetralin framework serves as a valuable scaffold in the design of ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The stereochemistry at the C2 position is crucial for its biological activity, making the accurate spectroscopic characterization of the (S)-enantiomer essential for its application in the synthesis of enantiomerically pure pharmaceuticals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-1,2,3,4-tetrahydronaphthalen-2-amine, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-1,2,3,4-tetrahydronaphthalen-2-amine is characterized by distinct signals for the aromatic, aliphatic, and amine protons. The following data is based on the analysis of the hydrochloride salt and established principles of NMR spectroscopy.

The aromatic protons of the tetralin ring system typically appear as a complex multiplet in the range of δ 7.05–7.15 ppm.[1] The protons of the saturated ring and the amine group exhibit characteristic chemical shifts and coupling patterns that are crucial for structural confirmation.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (4H) | 7.05 - 7.15 | m | - |

| H-2 (1H) | ~3.0 - 3.2 | m | - |

| H-1 (2H) | ~2.9 (eq), ~2.5 (ax) | m | - |

| H-4 (2H) | ~2.8 (eq), ~2.6 (ax) | m | - |

| H-3 (2H) | ~1.9 (eq), ~1.6 (ax) | m | - |

| -NH₂ (2H) | ~1.5 - 2.0 (broad) | s | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[2] However, for amines, the -NH₂ proton signal can be broad and may exchange with residual water in the solvent. To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube, the -NH₂ signal will disappear due to the exchange of protons for deuterium.

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-1,2,3,4-tetrahydronaphthalen-2-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a secondary reference or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of (S)-1,2,3,4-tetrahydronaphthalen-2-amine will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-4a, C-8a (Quaternary) | ~137 - 139 |

| C-5, C-6, C-7, C-8 (Aromatic CH) | ~125 - 130 |

| C-2 (CH-NH₂) | ~48 - 52 |

| C-1, C-3, C-4 (Aliphatic CH₂) | ~25 - 40 |

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), can provide unambiguous assignment of all proton and carbon signals, creating a self-validating structural determination. An HSQC spectrum correlates directly bonded protons and carbons, confirming the connectivity within the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Probe: Standard broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-1,2,3,4-tetrahydronaphthalen-2-amine, a primary amine, will exhibit characteristic absorption bands.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| N-H Wag | 910 - 665 | Broad, Strong |

Authoritative Grounding: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a definitive characteristic of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3] The N-H bending vibration around 1600 cm⁻¹ further confirms the presence of the -NH₂ group.

-

Sample Preparation:

-

Place a small drop of neat (S)-1,2,3,4-tetrahydronaphthalen-2-amine onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: DTGS or MCT detector.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For (S)-1,2,3,4-tetrahydronaphthalen-2-amine, the molecular ion peak ([M]⁺˙) is expected at m/z 147. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) would be observed at m/z 148.[1]

Expected Fragmentation Pattern:

The fragmentation of aminotetralins is often characterized by the loss of the amino group and cleavage of the saturated ring.

| m/z | Proposed Fragment |

| 147 | [M]⁺˙ (Molecular ion) |

| 130 | [M - NH₃]⁺˙ |

| 117 | [M - C₂H₄N]⁺ |

| 104 | Naphthalene cation radical |

Trustworthiness of Protocols: The choice of ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI) will influence the observed spectrum. EI typically leads to more extensive fragmentation, providing greater structural detail, while ESI is a softer ionization method that often results in a prominent protonated molecular ion peak, which is useful for confirming the molecular weight.

-

Sample Preparation:

-

Prepare a dilute solution of (S)-1,2,3,4-tetrahydronaphthalen-2-amine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

GC Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 250 °C).

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Data Acquisition and Processing:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation, if available.

-

Visualization of Structure and Workflow

Caption: Molecular Structure of (S)-1,2,3,4-tetrahydronaphthalen-2-amine.

Caption: General Workflow for Spectroscopic Analysis.

References

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34677, 2-Aminotetralin. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

Sources

(S)-1,2,3,4-tetrahydronaphthalen-2-amine discovery and synthesis history

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-1,2,3,4-Tetrahydronaphthalen-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as (S)-2-aminotetralin, is a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure serves as a constrained phenethylamine analog, making it an ideal scaffold for ligands targeting central nervous system (CNS) receptors. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for this compound. We will traverse the timeline from early racemic preparations to the sophisticated, stereoselective methodologies that define contemporary organic synthesis. This document details the causality behind key experimental choices, provides step-by-step protocols for seminal synthetic routes, and offers a comparative analysis to guide researchers and process chemists in selecting the optimal strategy for their specific needs.

The Genesis: Discovery and Pharmacological Significance

While the initial synthesis of racemic 2-aminotetralin is rooted in the early 20th-century exploration of tetralin chemistry, its significance was truly cemented in the latter half of the century.[1] A cornerstone publication by McDermed, McKenzie, and Phillips in 1975 meticulously detailed the synthesis of a series of 2-aminotetralin derivatives and, crucially, identified them as potent dopamine receptor agonists.[1][2][3][4] This work illuminated the 2-aminotetralin scaffold as a valuable pharmacophore for CNS drug discovery.

Subsequent research established that the biological activity is highly dependent on stereochemistry, with the (S)-enantiomer generally exhibiting greater potency and selectivity for various dopamine and serotonin receptors.[5] This stereopreference is a critical driver for the development of enantioselective syntheses. Today, the (S)-2-aminotetralin core is embedded in numerous research compounds and is a key precursor to approved pharmaceuticals, most notably the non-ergoline dopamine agonist Rotigotine, used in the treatment of Parkinson's disease.[6][7]

Foundational Racemic Syntheses

The earliest and most straightforward approaches to 2-aminotetralin produced a racemic mixture, which then required separation. These foundational methods almost exclusively start from the commercially available ketone, β-tetralone (2-tetralone).

Reductive Amination of 2-Tetralone

Reductive amination is the most common and versatile method for preparing 2-aminotetralin.[1] This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from 2-tetralone and an amine source (typically ammonia), which is then reduced by a suitable hydride agent.

Causality of Experimental Design:

-

Amine Source: An excess of an ammonium salt (e.g., ammonium acetate) is used to drive the equilibrium towards imine formation.

-

pH Control: The reaction is typically maintained at a slightly acidic pH (5-6) to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate to the imine, without promoting side reactions.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[1] They are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the protonated imine intermediate as it forms. This selectivity is crucial for a successful one-pot reaction.

Experimental Protocol: Racemic Reductive Amination

-

Reaction Setup: To a solution of 2-tetralone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6 with glacial acetic acid.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure.

-

Purification: Basify the aqueous residue with 6M NaOH to pH > 12 and extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield racemic 2-aminotetralin.

Catalytic Hydrogenation of 2-Tetralone Oxime

An alternative two-step approach involves the conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation.[1]

Causality of Experimental Design:

-

Oximation: The reaction of 2-tetralone with hydroxylamine hydrochloride is straightforward. A mild base like sodium acetate is used to liberate free hydroxylamine and neutralize the HCl byproduct.

-

Hydrogenation: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are effective for the reduction of the oxime C=N bond to the corresponding primary amine. The N-O bond is cleaved under these conditions.

The Quest for Enantiopurity: Chiral Resolution

With the understanding that the (S)-enantiomer was the desired eutomer, classical resolution became the first widely used method to access enantiopure material. This technique relies on the principle of separating enantiomers by converting them into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can thus be separated.[8]

Methodology: Diastereomeric Salt Crystallization The basic 2-aminotetralin racemate is reacted with a single enantiomer of a chiral acid (the resolving agent), such as L-(+)-tartaric acid.[9][10] This forms a pair of diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. Due to their different three-dimensional structures, one of these salts is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by simple filtration. The desired enantiomer is then recovered by basifying the isolated salt.

Workflow: Chiral Resolution of 2-Aminotetralin

Caption: CPA-catalyzed asymmetric reductive amination.

Transition Metal-Catalyzed Asymmetric Hydrogenation

An alternative and highly efficient route is the asymmetric hydrogenation of an imine or a related C=N bond precursor, such as an enamide derived from 2-tetralone. This approach uses a chiral transition metal complex (typically based on Rhodium, Ruthenium, or Iridium) where a chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate. For instance, Ru-SYNPHOS catalysts have been successfully used for the asymmetric hydrogenation of enamides derived from 2-tetralones, affording the desired chiral amines in high yield and with excellent enantioselectivity (up to 95% ee).

[11]#### 4.3 Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. Enzymes operate under mild aqueous conditions, are highly selective, and can produce products with near-perfect enantiopurity. T[12]wo main classes of enzymes are employed for the synthesis of (S)-2-aminotetralin: transaminases and imine reductases.

Methodology: Transaminase (TAm) Mediated Synthesis Transaminases (TAm) catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a ketone acceptor (2-tetralone). T[13][14]he reaction is PLP (pyridoxal-5'-phosphate) dependent. The key challenge is an unfavorable reaction equilibrium, which is overcome by using a large excess of the amine donor or by removing the ketone byproduct (e.g., pyruvate) in a coupled enzymatic system.

[15]***

Experimental Protocol: Transaminase-Mediated Synthesis of (S)-2-Aminotetralin

-

Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 8.0.

-

Reaction Mixture: In a temperature-controlled vessel (e.g., 30 °C), combine:

-

Phosphate buffer (to final volume).

-

2-Tetralone (1 eq, e.g., 50 mM, added from a DMSO stock).

-

Isopropylamine (10 eq, as both amine donor and pH neutralizer).

-

Pyridoxal-5'-phosphate (PLP) cofactor (1 mM).

-

(S)-selective ω-Transaminase (e.g., 1-5 mg/mL).

-

-

Reaction: Seal the vessel and agitate (e.g., 180 rpm) for 24-48 hours.

-

Monitoring: Monitor the conversion of 2-tetralone and formation of the amine product by HPLC or GC.

-

Work-up: Upon completion, basify the mixture to pH > 11 with 6M NaOH to ensure the product is in its free base form.

-

Extraction & Purification: Extract the product with methyl tert-butyl ether (MTBE) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-aminotetralin, typically with >99% enantiomeric excess.

Methodology: Imine Reductase (IRED) Mediated Synthesis Imine reductases (IREDs) catalyze the NADPH-dependent reduction of an imine. I[6][7]n a one-pot synthesis starting from 2-tetralone, the imine is formed in situ with an amine source (e.g., ammonia or methylamine). A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is required to continuously recycle the expensive NADPH cofactor, making the process economically viable.

[16]### 5.0 Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as scale, cost, required enantiopurity, and available equipment.

| Strategy | Key Advantages | Key Disadvantages | Typical Yield | Typical ee (%) |

| Classical Resolution | Well-established, simple technology. | Max. 50% theoretical yield, requires stoichiometric resolving agent, often iterative. | < 50% | > 98% (after recrystallization) |

| Asymmetric Catalysis | High yield and high enantioselectivity, low catalyst loading (0.1-5 mol%). | Requires expensive chiral ligands/catalysts, may require inert atmospheres or high pressure. | 70-95% | 90 - >99% |

| Biocatalysis (TAm/IRED) | Extremely high enantioselectivity, mild aqueous conditions (green), no protecting groups. | Enzyme cost/availability, substrate concentration limitations, requires cofactor/regeneration system. | 80 - >99% | > 99% |

Conclusion and Future Outlook

The synthetic journey towards (S)-1,2,3,4-tetrahydronaphthalen-2-amine mirrors the broader evolution of organic chemistry. It began with classical methods that established its biological importance and has progressed to highly sophisticated catalytic asymmetric syntheses that offer efficiency, selectivity, and sustainability. For laboratory-scale synthesis requiring high enantiopurity, biocatalytic methods using transaminases or imine reductases are increasingly the preferred route due to their exceptional selectivity and environmentally benign nature. F[6][12]or industrial-scale production, asymmetric hydrogenation and reductive amination using transition metal or organocatalysts offer advantages in terms of higher substrate loading and process robustness. The continued discovery of novel catalysts and enzymes will undoubtedly lead to even more efficient and economical pathways to this vital pharmaceutical building block.

References

-

Lauter, G. J. (2024, January 11). Chiral Phosphoric Acid Catalysis Mechanism. Retrieved from [Link]

-

Ma, J., et al. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Citoler, J., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. Available at: [Link]

-

Canal, C. E., et al. (2022). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 13(10), 1569-1585. Available at: [Link]

-

Request PDF. (2025). Chiral Phosphoric Acid Catalyzed Atroposelective C–H Amination of Arenes: Mechanisms, Origin and Influencing Factors of Enantioselectivity. Retrieved from [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. Available at: [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. Available at: [Link]

-

Weisenburger, G. A., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(2), 149-153. Available at: [Link]

-

Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86. Available at: [Link]

-

ResearchGate. (n.d.). The transaminase mediated asymmetric synthesis of 2‐aminotetralines. Retrieved from [Link]

-

Wang, Z., et al. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science, 368(6495), 1098-1102. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Request PDF. (n.d.). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. Retrieved from [Link]

-

Request PDF. (n.d.). Asymmetric hydrogenation of trisubstituted N-acetyl enamides derived from 2-tetralones. Retrieved from [Link]

-

Request PDF. (2021). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

-

ACS Publications. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Retrieved from [Link]

-

ResearchGate. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists. Retrieved from [Link]

-

Gomm, A., et al. (2019). Genome mining and characterisation of a novel transaminase with remote stereoselectivity. Scientific Reports, 9, 20131. Available at: [Link]

-

Armstrong, J. L., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. ACS Chemical Neuroscience, 15(2), 294-311. Available at: [Link]

-

Li, W., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3460–3465. Available at: [Link]

-

Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis. Electrophoresis, 24(15), 2711-2715. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine. Retrieved from [Link]

-

Sharma, M., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 22(12), 2119. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. SINTESI, 1-20. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145-1178. Available at: [Link]

-

Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]

-

Borbás, A., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(66), 40381-40388. Available at: [Link]

-

Liu, S., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. International Journal of Molecular Sciences, 23(23), 15064. Available at: [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

-

Zhou, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 33(10), 4505-4514. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). Zopiclone resolution using l-tartaric acid.

-

Pálovics, E., & Toke, O. (2022). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Symmetry, 14(11), 2269. Available at: [Link]

-

ResearchGate. (n.d.). Our strategy for the synthesis of chiral 2-aminotetralin. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Early Synthesis Methods for 2-Aminotetralin Derivatives

Introduction: The Enduring Significance of the 2-Aminotetralin Scaffold

The 2-aminotetralin framework, a rigid analog of phenethylamine, represents a privileged structure in medicinal chemistry.[1] Its exploration, which began in the early 20th century, has led to the development of a multitude of compounds with significant therapeutic potential, particularly those targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2] The constrained conformation of the 2-aminotetralin scaffold provides a powerful tool for probing the specific structural requirements of receptor binding sites.[1] This guide delves into the foundational, early-stage synthetic methodologies that paved the way for the synthesis of these crucial derivatives. The primary focus of these early methods was the transformation of a 2-tetralone precursor into the desired amine.[2]

Core Synthetic Strategies: From Ketone to Amine

The foundational syntheses of 2-aminotetralin derivatives predominantly revolve around the chemical manipulation of 2-tetralone. Several classical methods have been established, each with distinct advantages and mechanistic nuances.

Reductive Amination of 2-Tetralone: The Workhorse Method

Reductive amination stands as the most versatile and commonly employed method for the synthesis of 2-aminotetralins.[2] This one-pot reaction involves the initial formation of an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ to the final amine.[2] A pivotal publication in 1975 by McDermed, McKenzie, and Phillips detailed the synthesis of a series of 2-aminotetralin derivatives as dopamine receptor agonists, solidifying the importance of this method.[2][3]

Causality in Experimental Choices:

-

Amine Source: Ammonia or ammonium salts (e.g., ammonium acetate) are used to introduce the primary amino group.[2] The choice of the amine source can influence the reaction equilibrium and final product.

-

pH Control: The reaction is typically maintained at a slightly acidic pH (5-6) to facilitate the formation of the imine intermediate while minimizing side reactions.[2]

-

Reducing Agent: A variety of reducing agents can be employed, each with its own characteristics.

-

Sodium Cyanoborohydride (NaBH₃CN): Effective and selective for the imine over the ketone, but generates toxic cyanide byproducts.[2]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative, though it is sensitive to moisture.[2]

-

Catalytic Hydrogenation (H₂/Pd-C): Offers high yields and a clean reaction profile but requires specialized high-pressure equipment.[2]

-

Experimental Protocol: General Reductive Amination [2]

-

Dissolve 2-tetralone in a suitable protic solvent, such as methanol or ethanol.

-

Add an excess of the chosen amine source (e.g., ammonium acetate) to the solution.

-

Adjust the pH of the mixture to 5-6 using a suitable acid.

-

Cool the reaction mixture (often to 0 °C) and add the reducing agent portion-wise.

-

Allow the reaction to stir, typically for several hours to overnight, monitoring its progress using techniques like TLC or LC-MS.

-

Upon completion, quench the reaction and isolate the product through extraction and purification, often by chromatography or crystallization.

Data Summary: Reductive Amination

| Reducing Agent | Typical Yield (%) | Solvent | Temperature | Key Considerations |

| Sodium Cyanoborohydride | 70-90 | Methanol | Room Temperature | Selective, but produces toxic cyanide byproduct.[2] |

| Sodium Triacetoxyborohydride | 75-95 | Dichloroethane | Room Temperature | Mild and non-toxic byproducts, but moisture sensitive.[2] |

| Catalytic Hydrogenation | 80-98 | Ethanol | Room Temperature | High yield and clean, but requires specialized equipment.[2] |

Visualizing the Workflow: Reductive Amination

Caption: General workflow for the reductive amination of 2-tetralone.

The Leuckart-Wallach Reaction: A High-Temperature Approach

The Leuckart-Wallach reaction offers an alternative pathway to 2-aminotetralins, utilizing formamide or ammonium formate as both the amine source and the reducing agent.[2][4][5][6] This method is characterized by its requirement for high reaction temperatures.[2][4]

Mechanism and Rationale:

The reaction, named after Rudolf Leuckart, proceeds by the conversion of the ketone to an amine through reductive amination.[4] When formamide is used, it first attacks the carbonyl group, leading to the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[2][6] Ammonium formate, on the other hand, can dissociate into ammonia and formic acid, which then participate in the reductive amination process.[4][6] The high temperatures are necessary to drive the reaction forward.[4]

Experimental Protocol: Leuckart-Wallach Reaction [2]

-

Heat a mixture of 2-tetralone and a large excess of formamide or ammonium formate to a high temperature (160-190 °C).

-

Reflux the mixture for several hours.

-

If formamide is used, hydrolyze the resulting N-formyl intermediate with an aqueous acid (e.g., HCl) to obtain the primary amine.[2]

-

Isolate the product by neutralization and subsequent extraction.

Data Summary: Leuckart-Wallach Reaction

| Amine Source | Temperature (°C) | Typical Yield (%) | Notes |

| Formamide | 180-190 | 50-70 | Often yields the N-formylated product requiring a separate hydrolysis step.[2] |

| Ammonium Formate | 160-170 | 60-80 | Generally provides higher yields of the free amine directly.[2] |

Visualizing the Transformation: Leuckart-Wallach Reaction

Caption: The Leuckart-Wallach reaction pathway to 2-aminotetralin.

Synthesis via 2-Tetralone Oxime

This two-step approach involves the initial conversion of 2-tetralone to its corresponding oxime, followed by catalytic hydrogenation to furnish the desired 2-aminotetralin.[2]

Rationale for the Two-Step Process:

The oximation step serves to introduce the nitrogen atom into the molecule in a controlled manner. The subsequent reduction of the oxime is a reliable method for generating the primary amine.

Experimental Protocol: Synthesis via 2-Tetralone Oxime [2]

-

Step 1: Oximation

-

Step 2: Hydrogenation

-

Dissolve the isolated oxime in a suitable solvent such as ethanol or acetic acid.

-

Add a hydrogenation catalyst, for instance, Raney nickel or palladium on carbon.

-

Subject the mixture to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete.

-

Visualizing the Two-Step Synthesis

Caption: Two-step synthesis of 2-aminotetralin via an oxime intermediate.

The Bucherer Reaction: A Naphthol-Based Approach

The Bucherer reaction provides a distinct route, starting from a naphthol derivative rather than a tetralone. It involves the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[7][8][9] Although more commonly associated with naphthalene chemistry, its principles can be applied to the synthesis of aminotetralins.

Mechanistic Insights:

The reaction proceeds through the addition of bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate.[7] This intermediate then reacts with ammonia, and subsequent elimination of bisulfite yields the naphthylamine.[7] The reversibility of this reaction is a key characteristic.[7][9]

Rearrangement Reactions: Hofmann and Curtius

The Hofmann and Curtius rearrangements represent alternative, albeit less direct, early methods for the synthesis of amines.[10][11][12][13][14] These reactions involve the conversion of a carboxylic acid derivative (an amide for Hofmann, an acyl azide for Curtius) into a primary amine with the loss of one carbon atom.[11][12]

Core Principle:

Both reactions proceed through a key isocyanate intermediate, which is then hydrolyzed to the amine.[10][11][12][14] The rearrangement step involves the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom.[14]

Conclusion

The early synthetic methods for 2-aminotetralin derivatives, primarily centered around the versatile 2-tetralone precursor, laid the essential groundwork for the development of a vast array of pharmacologically significant compounds. While modern synthetic chemistry has introduced more sophisticated and stereoselective methods, an understanding of these foundational reactions, including reductive amination, the Leuckart-Wallach reaction, and synthesis via oximes, remains crucial for researchers in the field. These classical approaches not only provide historical context but also continue to offer valuable strategies for the synthesis of the 2-aminotetralin scaffold.

References

- An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin - Benchchem. (URL: )

- The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (URL: )

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. (URL: [Link])

-

Leuckart reaction - Wikipedia. (URL: [Link])

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1234. (URL: [Link])

-

Leuckart reaction - Sciencemadness Wiki. (URL: [Link])

-

Bucherer reaction - chemeurope.com. (URL: [Link])

-

Bucherer Reaction. (URL: [Link])

-

BUCHERER REACTION NAME REACTION ORGANIC CHEMISTRY | IN HINDI | FOR COMPETITIVE | IIT JAM - YouTube. (URL: [Link])

-

Hofmann & Curtius Rearrangements: Examples & Mechanisms - Study.com. (URL: [Link])

-

Hofmann and Curtius Rearrangements - Organic Chemistry Tutor. (URL: [Link])

-

Curtius Rearrangement - Chemistry Steps. (URL: [Link])

-

Hofmann and Curtius Rearrangements - YouTube. (URL: [Link])

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. Bucherer_reaction [chemeurope.com]

- 8. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. m.youtube.com [m.youtube.com]

- 10. study.com [study.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Stereochemical Imperative of 2-Aminotetralin

An In-Depth Technical Guide to the Chiral Characterization of (S)-2-Aminotetralin

For Researchers, Scientists, and Drug Development Professionals

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] Its rigidified phenethylamine backbone offers a precise tool for exploring the conformational demands of receptor binding sites. Within this chemical class, stereochemistry is not a trivial detail but a critical determinant of pharmacological activity. The C2 position of the aminotetralin core is a stereogenic center, and it is well-established that the (S)-enantiomer typically exhibits significantly higher affinity and potency at target receptors compared to its (R)-counterpart.[1]

This enantioselectivity underscores the necessity for robust and accurate methods to determine enantiomeric purity and confirm the absolute configuration of drug candidates like (S)-2-aminotetralin. In a regulatory and therapeutic context, the unintended enantiomer is often considered an impurity, which may be inactive, less active, or even contribute to off-target effects and toxicity.[3] Therefore, a multi-faceted analytical approach is essential for the comprehensive chiral characterization of (S)-2-aminotetralin and its derivatives.

This guide provides a detailed exploration of the principal analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and the definitive method of X-ray Crystallography. Each section explains the causality behind experimental choices and presents self-validating protocols grounded in established scientific principles.

Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for quantifying the enantiomeric excess (ee) of a chiral compound. The direct approach, which utilizes a chiral stationary phase (CSP), is the most common and powerful method.[4] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and, thus, chromatographic separation.[5]

The choice of CSP is the most critical parameter. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns (e.g., α1-acid glycoprotein, AGP) are highly effective for separating a wide range of chiral compounds, including amines like 2-aminotetralin.[6][7]

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening (The Causality of Choice): The initial step involves screening a set of diverse CSPs to identify one that shows baseline resolution. A logical starting point for a basic compound like 2-aminotetralin includes columns with different chiral selectors to maximize the chances of finding a suitable interaction mechanism.

-

Action: Screen (S)-2-aminotetralin against columns such as Chiralcel® OD-H (cellulose-based), Chiralpak® AD (amylose-based), and a Chiral-AGP column.

-

Rationale: These columns offer different chiral recognition environments (grooves, cavities, and specific binding sites) increasing the probability of successful separation.[4][6]

-

-

Mobile Phase Optimization:

-

Normal Phase Mode (Hexane/Alcohol): This is often the first choice for polysaccharide columns. The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., 2-propanol or ethanol) is adjusted to optimize retention and resolution.

-

Action: Start with a mobile phase of 90:10 (v/v) n-hexane:2-propanol. Add a small amount of a basic additive (0.1% diethylamine or butylamine) to improve peak shape and reduce tailing by neutralizing acidic sites on the silica support.[4]

-

Rationale: The alcohol modifier competes with the analyte for polar interactions on the CSP, modulating retention. The basic additive prevents ionic interactions that cause peak asymmetry.

-

-

Reversed-Phase Mode (Aqueous/Organic): This mode is common for protein-based columns like Chiral-AGP or for newer immobilized polysaccharide phases.

-

Action: Use a buffered aqueous mobile phase (e.g., 10 mM phosphate buffer) with an organic modifier like acetonitrile or methanol.[7]

-

Rationale: In reversed-phase, hydrophobic and polar interactions govern separation. The pH of the buffer is critical as it controls the ionization state of the amine, profoundly affecting its interaction with the CSP.

-

-

-

Parameter Refinement:

-

Flow Rate: Adjust the flow rate (typically 0.5-1.0 mL/min) to balance analysis time with separation efficiency.

-

Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes invert elution order or significantly improve resolution.[7]

-

-

Detection and Quantification:

-

Action: Use a UV detector set to a wavelength where 2-aminotetralin has strong absorbance (e.g., ~265-275 nm).

-

Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers (A_S and A_R) using the formula: % ee = [(A_S - A_R) / (A_S + A_R)] * 100.

-

Data Presentation: Typical Chiral HPLC Conditions

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiral-AGP (100 x 4.0 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) | 10 mM Potassium Phosphate Buffer (pH 6.5):Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 30°C |

| Detection | UV at 270 nm | UV at 270 nm |

Visualization: Chiral HPLC Workflow

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Chiroptical Analysis: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule.[8] This differential absorption, known as the Cotton effect, arises from the molecule's three-dimensional structure. A CD spectrum provides a unique fingerprint for a specific enantiomer; its mirror-image counterpart will produce a spectrum of equal magnitude but opposite sign.[9]

While powerful for confirming the identity of a known enantiomer and detecting changes in conformation, assigning the absolute configuration of a novel 2-aminotetralin derivative ab initio using CD can be complex. Empirical rules correlating the sign of a Cotton effect to the absolute configuration can be unreliable, as substitutions on the tetralin ring can unexpectedly alter the CD spectrum.[10] Therefore, CD is best used in conjunction with a definitive method or for comparison against an authenticated reference standard.

Experimental Protocol: Acquiring a CD Spectrum

-

Sample Preparation:

-

Action: Prepare a dilute solution of (S)-2-aminotetralin in a suitable solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to yield a UV absorbance of ~0.5-1.0 at the wavelength of maximum absorption (λ_max).

-

Rationale: The solvent must be transparent in the wavelength region of interest. An optimal absorbance ensures a good signal-to-noise ratio without saturating the detector.[8]

-

-

Instrument Setup:

-

Action: Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm). Purge the instrument with nitrogen gas.

-

Rationale: Nitrogen purging is crucial to remove oxygen, which absorbs in the far-UV region.

-

-

Data Acquisition:

-

Action: Record a baseline spectrum of the solvent first. Then, record the spectrum of the sample over the appropriate wavelength range (e.g., 200-350 nm).

-

Rationale: Subtracting the solvent baseline corrects for any background absorbance or instrumental drift.

-

-

Data Processing:

Visualization: Principle of Circular Dichroism

Caption: Differential absorption of polarized light by a chiral sample.

Chiral Discrimination by Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. This is because the magnetic environments of corresponding nuclei are, on average, the same.[12][13] To induce diastereotopicity—a difference in the magnetic environment that makes the enantiomers distinguishable—a chiral auxiliary must be introduced into the NMR sample.

This can be achieved using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[14]

-

CDAs: React covalently with the amine group of 2-aminotetralin to form a new molecule that contains two chiral centers, resulting in a pair of diastereomers. These diastereomers have distinct chemical shifts and coupling constants. A common CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

-

CSAs: Form weak, non-covalent complexes with the enantiomers. This transient association creates a chiral solvent cage, leading to small but measurable differences in the chemical shifts of the enantiomers.

For certain 2-aminotetralin derivatives, detailed NMR investigations have even led to the formulation of empirical rules, such as a "0.2 ppm rule," which correlates the chemical shift of specific protons to the absolute configuration at the C2 position, providing a powerful, non-destructive analytical tool once validated.[15]

Experimental Protocol: Chiral Discrimination using a CDA

-

Derivatization:

-

Action: React a sample of 2-aminotetralin (containing both enantiomers) with a slight excess of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in an appropriate deuterated solvent (e.g., CDCl₃) with a non-nucleophilic base (e.g., pyridine).

-

Rationale: The reaction forms stable diastereomeric amides. Using an enantiopure CDA is essential.

-

-

NMR Acquisition:

-

Action: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.

-

Rationale: The goal is to identify at least one pair of signals corresponding to the same proton in the two diastereomers that are well-resolved.

-

-

Spectral Analysis:

-

Action: Integrate the resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

-

Example: The proton on the carbon bearing the newly formed amide (formerly the C2 of the tetralin) is often well-resolved. If the integral for the signal from the (S,R)-diastereomer is 98 and the integral for the (R,R)-diastereomer is 2, the enantiomeric ratio is 98:2.

-

Visualization: NMR Discrimination with a Chiral Derivatizing Agent

Caption: Forming distinguishable diastereomers for NMR analysis.

Absolute Configuration Determination: X-ray Crystallography

X-ray crystallography stands as the unequivocal "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[16] The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern.[17] The pattern of diffracted spots allows for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined.

For chiral molecules, specialized methods (typically involving anomalous dispersion) can be used to unambiguously determine the absolute configuration without reference to any other standard.[18] The primary and often most significant challenge of this technique is obtaining a single crystal of sufficient size and quality, which can be a time-consuming and empirical process.[19]

Experimental Workflow: Single Crystal X-ray Diffraction

-

Crystallization:

-

Action: The most crucial and challenging step. Involves dissolving a highly pure sample of (S)-2-aminotetralin (or a suitable salt, e.g., hydrochloride or tartrate) at a high concentration and screening various conditions (solvents, counter-ions, temperature, evaporation rates) to promote the growth of a single, defect-free crystal.

-

Rationale: A crystalline solid is a highly ordered three-dimensional lattice. This periodicity is what allows for the coherent diffraction of X-rays into a discrete pattern rather than diffuse scattering.

-

-

Data Collection:

-

Action: Mount a suitable crystal on a goniometer in a diffractometer. The crystal is cooled (typically in a stream of liquid nitrogen) and rotated while being exposed to a monochromatic X-ray beam. A detector records the position and intensity of thousands of diffraction spots.[18]

-

Rationale: Cooling minimizes thermal vibrations and damage from the X-ray beam. Rotating the crystal allows for the collection of a complete dataset by bringing different lattice planes into the diffracting condition.

-

-

Structure Solution and Refinement:

-

Action: The diffraction data is processed computationally to determine the unit cell dimensions and space group. The "phase problem" is solved using mathematical methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit.

-

Rationale: The intensities of the spots relate to the electron density, but the phase information is lost during the experiment. Solving this phase problem is the key to converting the diffraction pattern back into a molecular structure.

-

-

Determination of Absolute Configuration:

-

Action: The absolute structure is determined by analyzing the effects of anomalous scattering, which results in small, measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). The Flack parameter is calculated, which should refine to a value near zero for the correct enantiomer.

-

Rationale: This physical effect provides an internal reference that breaks the symmetry of the diffraction experiment, allowing for the definitive assignment of the correct mirror image.

-

Visualization: X-ray Crystallography Workflow

Caption: From pure sample to absolute structure via X-ray crystallography.

Conclusion

The comprehensive chiral characterization of (S)-2-aminotetralin is a critical component of its development as a research tool or therapeutic agent. No single technique provides a complete picture; instead, these methods are complementary. Chiral HPLC is indispensable for routine, quantitative assessment of enantiomeric purity. Circular dichroism offers a rapid, chiroptical fingerprint for identity confirmation. Advanced NMR techniques provide an elegant, solution-state method for discrimination and quantification. Finally, X-ray crystallography delivers the ultimate, unambiguous determination of absolute configuration. Employing these techniques in concert ensures the scientific integrity and trustworthiness of any research or development program involving this important chiral scaffold.

References

-

Karlsson, A., & Aspegren, A. (1997). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 231-7. [Link]

-

Timmerman, W., de Vries, J. B., Westerink, B. H., & Horn, A. S. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. European Journal of Pharmacology, 199(2), 145-51. [Link]

-

Leij, M. D., Vliet, L. A., Vliet, A. V., & Wikstrom, H. (1995). CIRCULAR-DICHROISM SPECTROSCOPY OF 2-AMINOTETRALINS. Chirality, 7(2), 82-89. [Link]

-

Gmeiner, P., et al. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. Journal of Organic Chemistry, 77(13), 5437-47. [Link]

-

Rowe, L. A., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition in English, 60(46), 24456-24460. [Link]

-

ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. [Link]

-

Caligiuri, I., et al. (2021). Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. Photonics, 8(12), 534. [Link]

-

ResearchGate. (n.d.). Circular dichroism spectroscopy. a The two enantiomers of COTh. b CD... ResearchGate. [Link]

-

ResearchGate. (n.d.). Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]

-

Wadhwa, S., Buyens, D., & Korvink, J. G. (2024). Direct Chiral Discrimination with NMR. Advanced Materials. [Link]

-

Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-3. [Link]

-

Riske, F., & da Silva, A. L. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(21), 6682. [Link]

-

Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Moring, A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 156, 284-291. [Link]

-